

An In-depth Technical Guide to the Molecular Weight of Ala-Thr Dipeptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ala-Thr**

Cat. No.: **B13897693**

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular weight of the alanyl-threonine (**Ala-Thr**) dipeptide. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and methodologies related to peptide characteristics. This document details the molecular weights of the constituent amino acids, the calculation of the dipeptide's molecular weight, and a conceptual protocol for its determination.

Data Presentation: Molecular Weight Summary

The following table summarizes the molecular weights of alanine, threonine, and the resultant **Ala-Thr** dipeptide.

Component	Chemical Formula	Molecular Weight (g/mol)
L-Alanine (Ala)	C ₃ H ₇ NO ₂	89.0932[1]
L-Threonine (Thr)	C ₄ H ₉ NO ₃	119.1192[2]
Ala-Thr Dipeptide	C ₇ H ₁₄ N ₂ O ₄	190.1974
Water (H ₂ O)	H ₂ O	18.015

Note: The molecular weight of the dipeptide is calculated by summing the molecular weights of the individual amino acids and subtracting the molecular weight of a water molecule, which is lost during the formation of the peptide bond.

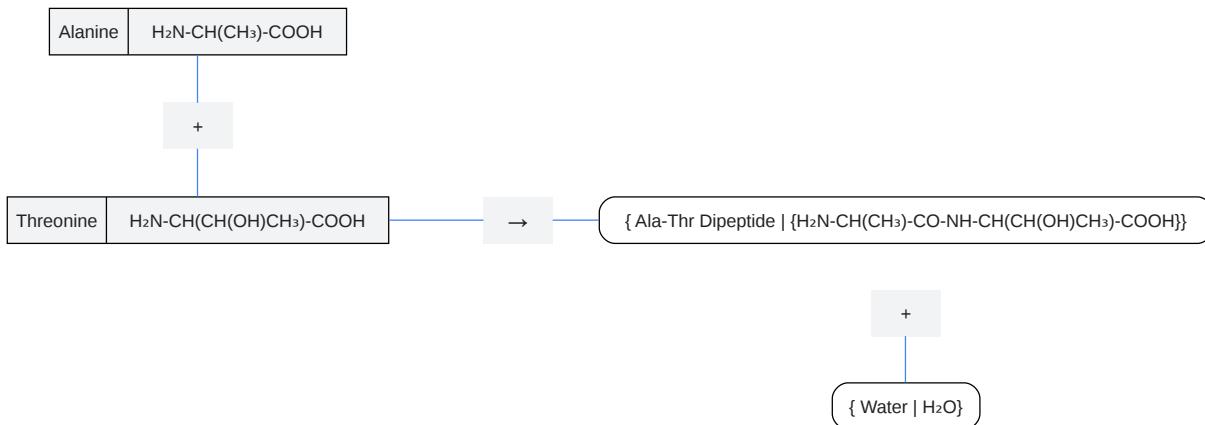
Experimental Protocols: Determination of Molecular Weight

The determination of a dipeptide's molecular weight is a fundamental biochemical calculation. The following protocol outlines the theoretical steps for calculating the molecular weight of the **Ala-Thr** dipeptide.

Principle

The formation of a peptide bond between two amino acids is a dehydration reaction, also known as a condensation reaction. In this process, the carboxyl group (-COOH) of one amino acid reacts with the amino group (-NH₂) of the other amino acid. This reaction results in the formation of a covalent bond (the peptide bond) and the elimination of one molecule of water (H₂O).

Consequently, the molecular weight of the resulting dipeptide is the sum of the molecular weights of the two individual amino acids minus the molecular weight of the water molecule that was removed.


Calculation Steps

- Obtain the molecular weight of the first amino acid (Alanine):
 - The molecular formula for Alanine is C₃H₇NO₂.
 - Based on atomic weights (C≈12.011, H≈1.008, N≈14.007, O≈15.999), the molecular weight is calculated as: (3 * 12.011) + (7 * 1.008) + (1 * 14.007) + (2 * 15.999) = 89.093 g/mol .[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Obtain the molecular weight of the second amino acid (Threonine):
 - The molecular formula for Threonine is C₄H₉NO₃.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Based on atomic weights, the molecular weight is calculated as: (4 * 12.011) + (9 * 1.008) + (1 * 14.007) + (3 * 15.999) = 119.119 g/mol .[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[9\]](#)
- Obtain the molecular weight of water:

- The molecular formula for water is H_2O .
- The molecular weight is calculated as: $(2 * 1.008) + (1 * 15.999) = 18.015 \text{ g/mol}$.
- Calculate the molecular weight of the **Ala-Thr** dipeptide:
 - $(\text{Molecular Weight of Alanine}) + (\text{Molecular Weight of Threonine}) - (\text{Molecular Weight of Water})$
 - $89.0932 \text{ g/mol} + 119.1192 \text{ g/mol} - 18.015 \text{ g/mol} = 190.1974 \text{ g/mol}$. This calculated value is consistent with the experimentally derived molecular weight for the Thr-Ala dipeptide of 190.20 g/mol .[\[10\]](#)

Mandatory Visualization: Peptide Bond Formation

The following diagram illustrates the condensation reaction between alanine and threonine to form an **Ala-Thr** dipeptide, highlighting the elimination of a water molecule.

[Click to download full resolution via product page](#)

*Formation of an **Ala-Thr** dipeptide from Alanine and Threonine.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alanine [webbook.nist.gov]
- 2. Threonine [webbook.nist.gov]
- 3. chem.winthrop.edu [chem.winthrop.edu]
- 4. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Alanine | 56-41-7 [chemicalbook.com]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. aapep.bocsci.com [aapep.bocsci.com]
- 8. CAS 72-19-5: L-Threonine | CymitQuimica [cymitquimica.com]
- 9. webqc.org [webqc.org]
- 10. Thr-Ala | C7H14N2O4 | CID 7010578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Weight of Ala-Thr Dipeptide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13897693#ala-thr-dipeptide-molecular-weight\]](https://www.benchchem.com/product/b13897693#ala-thr-dipeptide-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com